2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group acts as a protecting group, allowing selective reactions to occur at other functional sites. This enables the compound to participate in complex synthetic sequences, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
Uniqueness
Compared to similar compounds, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid stands out due to its unique tetrahydropyridoindole core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)16-9-10-24-21(13-16)22-14-29(12-11-25(22)28-24)27(32)33-15-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-10,13,23,28H,11-12,14-15H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNRBMCMRLCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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